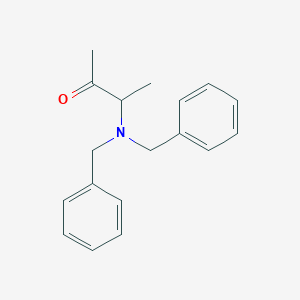

3-(Dibenzylamino)butan-2-one

Descripción

3-(Dibenzylamino)butan-2-one is a tertiary amine-containing ketone characterized by a dibenzylamino group (-N(CH₂C₆H₅)₂) at the 3-position and a ketone group at the 2-position of a four-carbon chain. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of α-amino ketones and their derivatives. Its structural features enable participation in diverse reactions, including nucleophilic additions and cyclizations, which are critical for synthesizing bioactive molecules and heterocycles .

Propiedades

Número CAS |

68543-43-1 |

|---|---|

Fórmula molecular |

C18H21NO |

Peso molecular |

267.4 g/mol |

Nombre IUPAC |

3-(dibenzylamino)butan-2-one |

InChI |

InChI=1S/C18H21NO/c1-15(16(2)20)19(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3 |

Clave InChI |

VPRWCKWKTYPOIG-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Chain Lengths

Compounds sharing the dibenzylamino-ketone scaffold but differing in chain length or substituent positions exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- Chain Length: Increasing chain length (e.g., from propanone (10a) to pentanone (10c)) correlates with higher molecular weight and altered solubility. For example, 10c (pentanone) exhibits lower polarity, favoring organic-phase reactions .

- Reactivity : Shorter chains (e.g., 10a) show faster ketone participation in nucleophilic additions due to reduced steric hindrance .

Substituent-Modified Analogues

Substituents on the aromatic or aliphatic moieties significantly influence chemical behavior:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in 3-((4-nitrophenyl)thio)butan-2-one increases ketone electrophilicity, accelerating nucleophilic attack compared to 3c .

- Steric Effects : Bulky groups (e.g., triisopropylsilyl (TIPS) in indole derivatives) reduce reaction yields due to hindered access to the reactive site .

Cyclic vs. Acyclic Derivatives

Cyclic α-amino ketones, such as quaternary α-allyl-α-arylamino cyclobutanones, demonstrate distinct stability and reactivity compared to acyclic analogues like 3c:

Key Observations :

- Ring Strain: Cyclobutanones undergo faster ring-opening reactions due to inherent strain, whereas acyclic derivatives like 3c prioritize ketone-specific transformations .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.